molecular formula C16H18Cl2FN3O B058594 Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride CAS No. 124444-80-0

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride

Cat. No. B058594
CAS RN: 124444-80-0
M. Wt: 358.2 g/mol
InChI Key: JULFLETWFKHPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound used in scientific research for its pharmacological properties. It is a synthetic compound that is used as a tool in the study of the central nervous system.

Mechanism of Action

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride acts as a selective antagonist of the 5-HT1B receptor, which inhibits the binding of serotonin to this receptor. This results in a decrease in the release of serotonin in the brain, which is associated with a decrease in mood, anxiety, and appetite. Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride also acts as a potent inhibitor of the dopamine transporter, which increases the concentration of dopamine in the brain. This is associated with an increase in mood, motivation, and reward.
Biochemical and Physiological Effects:
Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of serotonin in the brain, which is associated with a decrease in mood, anxiety, and appetite. It has also been shown to increase the concentration of dopamine in the brain, which is associated with an increase in mood, motivation, and reward. These effects make it a useful tool for studying the role of serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride in lab experiments is its selectivity for the 5-HT1B receptor and its potency as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of these receptors in the brain. However, one limitation of using piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride in lab experiments is its potential for off-target effects. It is important to use appropriate controls to ensure that any observed effects are due to the compound being studied.

Future Directions

There are a number of future directions for the study of piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride. One direction is to study its effects on other neurotransmitter systems in the brain. Another direction is to study its effects in animal models of neurological and psychiatric disorders. Additionally, there is potential for the development of new drugs based on the structure of piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride for the treatment of these disorders. Overall, the study of piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has the potential to provide valuable insights into the role of neurotransmitters in the brain and the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis method of piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves the reaction of 2-fluoroaniline with pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to give the dihydrochloride salt of piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-.

Scientific Research Applications

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is used in scientific research as a tool to study the central nervous system. It is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and appetite. Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is also a potent inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in the brain.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O.2ClH/c17-14-5-1-2-6-15(14)19-8-10-20(11-9-19)16(21)13-4-3-7-18-12-13;;/h1-7,12H,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULFLETWFKHPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154387
Record name Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride

CAS RN

124444-80-0
Record name Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.